molecular formula C12H7F3OS B12068990 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde

3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde

Cat. No.: B12068990
M. Wt: 256.25 g/mol
InChI Key: DDZOFEVQVRURMS-UHFFFAOYSA-N
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Description

3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is a chemical compound that features a thiophene ring and a trifluoromethyl group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde typically involves the introduction of the thiophene and trifluoromethyl groups onto a benzaldehyde framework. One common method involves the reaction of 3-thiophenylboronic acid with 3,5-bis(trifluoromethyl)benzaldehyde under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 3-Thiophen-3-yl-5-trifluoromethyl-benzoic acid.

    Reduction: 3-Thiophen-3-yl-5-trifluoromethyl-benzyl alcohol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of a thiophene ring.

    3-Thiophen-3-yl-benzaldehyde: Lacks the trifluoromethyl group.

    5-Trifluoromethyl-2-thiophenecarboxaldehyde: Similar structure but with the aldehyde group on the thiophene ring.

Uniqueness

3-Thiophen-3-yl-5-trifluoromethyl-benzaldehyde is unique due to the combination of the thiophene ring and the trifluoromethyl group on the benzaldehyde framework. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H7F3OS

Molecular Weight

256.25 g/mol

IUPAC Name

3-thiophen-3-yl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)11-4-8(6-16)3-10(5-11)9-1-2-17-7-9/h1-7H

InChI Key

DDZOFEVQVRURMS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)C=O)C(F)(F)F

Origin of Product

United States

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